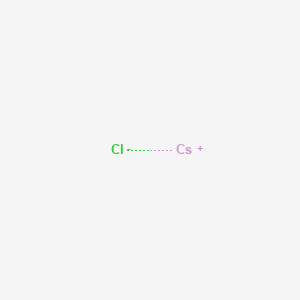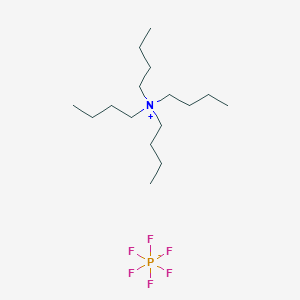
Chlorure de césium
Vue d'ensemble
Description
Le chlorure de césium est un composé inorganique de formule CsCl. Ce sel incolore est une source importante d'ions césium dans diverses applications de niche. Sa structure cristalline forme un type structurel majeur où chaque ion césium est coordonné par huit ions chlorure .
Mécanisme D'action
Target of Action
Cesium chloride (CsCl) is an inorganic compound that serves as an important source of cesium ions in various applications . The primary targets of CsCl are the cells where it gets deposited in soft tissues . It binds preferably to anionic intracellular components of erythrocytes .
Mode of Action
The mode of action of CsCl is primarily through its impact on cellular pH equilibrium. It has been proposed that CsCl alkalizes and creates a high pH environment to interfere with the metabolism of cancer cells, thereby preventing their proliferation and encouraging cell death .
Biochemical Pathways
It’s known that cscl can affect the hog pathway, modulating the transcription of several genes, especially those involved in cell wall biosynthesis and organization . It’s also suggested that CsCl can affect the glycolysis pathway, reducing lactate levels and increasing the level of nicotinamide adenine dinucleotide .
Pharmacokinetics
Once CsCl enters the body, it is distributed throughout the system, with higher concentrations in the kidneys, skeletal muscle, liver, red blood cells, myocardium, placenta, and breast milk . Its biological half-life in humans is between 1 and 4 months . Absorption of CsCl from the stomach to blood is assumed to be negligible, the same as for potassium .
Result of Action
The result of CsCl action is largely dependent on the context. In the context of cancer therapy, CsCl’s alkalizing effect can interfere with the metabolism of cancer cells, preventing their proliferation and encouraging cell death . The therapeutic effect of cscl against cancer should be considered alongside its potential acute toxicities .
Action Environment
The action of CsCl can be influenced by environmental factors. For instance, CsCl is extremely mobile and can easily contaminate the environment due to its high solubility in water . This mobility can affect its action, efficacy, and stability. Furthermore, CsCl’s action can also be influenced by the presence of other ions in the environment .
Applications De Recherche Scientifique
Le chlorure de césium a une large gamme d'applications dans la recherche scientifique :
Biologie : Utilisé dans la centrifugation isopycnique pour séparer différents types d'ADN.
Industrie : Employé dans la préparation de verres électriquement conducteurs et de soudures à haute température.
Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets varie en fonction de son application :
Traitement du cancer : Le this compound est censé alcaliniser l'environnement cellulaire, créant un pH élevé qui interfère avec le métabolisme des cellules cancéreuses, empêchant leur prolifération et encourageant la mort cellulaire.
Séparation de l'ADN : Dans la centrifugation isopycnique, le this compound forme un gradient de densité qui permet la séparation de l'ADN en fonction de sa densité.
Analyse Biochimique
Biochemical Properties
Cesium chloride has been promoted for its potential role in biochemical reactions . It is known to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Cesium chloride can have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of cesium chloride can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
Studies have shown that the effects of cesium chloride can vary with different dosages in animal models . High doses of cesium chloride have been found to reduce tumor growth in certain types of cancer . High doses can also lead to acute toxicities .
Metabolic Pathways
Cesium chloride is involved in various metabolic pathways . It can interact with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Cesium chloride can be transported and distributed within cells and tissues .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorure de césium peut être synthétisé en faisant réagir du carbonate de césium (Cs2CO3) avec de l'acide chlorhydrique (HCl). La réaction est la suivante :
Cs2CO3+2HCl→2CsCl+H2O+CO2
Cette réaction produit du this compound, de l'eau et du dioxyde de carbone {_svg_2}.
Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction du césium de la pollucite, un minéral contenant du césium. Le césium extrait est ensuite converti en this compound par divers procédés chimiques .
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation et réduction : Le chlorure de césium ne subit pas de réactions d'oxydation ou de réduction dans des conditions normales en raison de sa nature ionique.
Substitution : Le this compound peut participer à des réactions de substitution où l'ion chlorure est remplacé par un autre anion.
Réactifs et conditions courants :
Acide chlorhydrique (HCl) : Utilisé dans la synthèse du this compound à partir du carbonate de césium.
Eau (H2O) : Le this compound est très soluble dans l'eau, qui est souvent utilisée comme solvant dans diverses réactions.
Principaux produits formés :
Hydroxyde de césium (CsOH) : Formé lorsque le this compound réagit avec l'eau.
Fluorure de césium (CsF), bromure de césium (CsBr), iodure de césium (CsI) : Formé par des réactions d'échange d'halogénures.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Fluorure de césium (CsF)
- Bromure de césium (CsBr)
- Iodure de césium (CsI)
- Astatide de césium (CsAt)
Unicité : Le chlorure de césium est unique en raison de sa grande solubilité dans l'eau et de sa capacité à former un type structurel majeur où chaque ion césium est coordonné par huit ions chlorure. Cette propriété le rend particulièrement utile dans des applications telles que la centrifugation isopycnique et la médecine nucléaire .
Propriétés
IUPAC Name |
cesium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Cs/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYUHDOJVYHVIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsCl, ClCs | |
| Record name | caesium chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040435 | |
| Record name | Caesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystals. [HSDB] | |
| Record name | Cesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1290 °C (sublimes) | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, Insoluble in acetone, Very sol in methanol, In water, 1.86 kg/liter @ 20 °C; 2.7 kg/liter @ 100 °C; 1.62 kg/liter @ 0 deg | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.988 | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... potassium channel blocker ... capable of producing early after-depolarizations (EADs) and polymorphic ventricular tachyarrhythmias resembling torsades de pointes., Cesium ions block potassium channels in biological membranes in a voltage dependent manner. For example, external cesium blocks inward current with little or no effect on outward current. Consequently, it produces a characteristic N-shaped current-voltage relationship. /Cesium ions/ | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
7647-17-8 | |
| Record name | Cesium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CESIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cesium chloride (CsCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CESIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNR9HML8BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
646 °C | |
| Record name | CESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)


